Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

描述

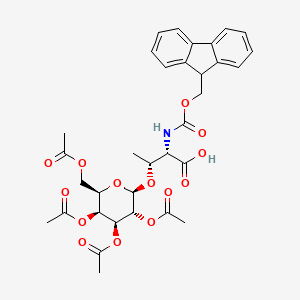

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound consists of L-threonine (Thr) with its α-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and its β-hydroxyl group conjugated to a β-D-galactopyranose residue bearing four acetyl (Ac) groups. This structure ensures selective deprotection during peptide elongation while stabilizing the glycosidic linkage.

属性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-MEHVGXPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH typically involves the following steps:

Protection of the Threonine Hydroxyl Group: The hydroxyl group of threonine is protected using a suitable protecting group.

Glycosylation: The protected threonine is then glycosylated with a galactose derivative, such as beta-D-Gal(Ac)4.

Fmoc Protection: The amino group of the glycosylated threonine is protected with the Fmoc group.

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the galactose moiety.

Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or periodate can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could yield alcohols or amines.

科学研究应用

Chemistry:

- Used in the synthesis of glycopeptides and glycoproteins.

- Serves as a building block in combinatorial chemistry.

Biology:

- Studied for its role in protein-carbohydrate interactions.

- Used in the development of glycosylated peptides for biological assays.

Medicine:

- Investigated for potential therapeutic applications, such as in drug delivery systems.

- Used in the design of vaccines and immunotherapies.

Industry:

- Applied in the production of biopharmaceuticals.

- Used in the synthesis of complex carbohydrates and glycoconjugates.

作用机制

The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH would depend on its specific application. In general, the compound interacts with biological molecules through its carbohydrate and peptide components. The galactose moiety can bind to lectins and other carbohydrate-binding proteins, while the peptide backbone can interact with enzymes and receptors.

相似化合物的比较

Discrepancies and Limitations

- CAS Number Conflicts : Discrepancies (e.g., 127656-85-3 vs. 152389-15-6) likely arise from database errors or variant reporting. Cross-validation with analytical data (NMR, MS) is essential .

- Stereochemical Challenges : α-linked analogs require rigorous purification to avoid β-contamination, which can alter biological activity .

生物活性

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is a synthetic amino acid derivative that plays a significant role in the study of glycosylation and its effects on biological processes. This compound features a threonine residue protected by the Fmoc group, along with a beta-D-galactose moiety that is acetylated at four positions. Its unique structure allows for exploration in various fields, including biochemistry, medicinal chemistry, and materials science.

The synthesis of this compound typically involves several key steps:

- Protection of Threonine : The hydroxyl group of threonine is protected using a suitable protecting group.

- Fmoc Protection : The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

- Glycosylation : The protected threonine is glycosylated with an acetylated beta-D-galactose derivative, often utilizing silver triflate as a promoter.

- Deprotection : Final deprotection steps remove the protecting groups to yield the desired compound.

Biological Activity

This compound exhibits various biological activities primarily due to its glycosylated structure:

The mechanism of action involves interactions with specific molecular targets such as lectins and glycosyltransferases. The glycosylated structure mimics natural glycoproteins, influencing cellular processes including:

- Cell Signaling : The compound's structure allows it to engage in critical signaling pathways.

- Protein Folding : It affects how proteins are folded and their subsequent functionality.

- Immune Recognition : It plays a role in how immune cells recognize and respond to glycosylated molecules.

Applications in Research

- Glycopeptide Synthesis : This compound is utilized in synthesizing glycopeptides and glycoproteins, essential for studying protein-carbohydrate interactions.

- Vaccine Development : It has potential applications in developing glycopeptide-based vaccines due to its ability to mimic natural glycoproteins.

- Drug Development : this compound is explored for its potential in creating new antibiotics and anticancer agents by leveraging carbohydrate-protein interactions.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Threonine + beta-D-Galactose | Glycosylation effects on signaling | Glycopeptide synthesis, drug development |

| Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH | Serine + beta-D-Galactose | Similar to Thr derivative | Glycopeptide synthesis, immune response studies |

| Fmoc-L-Ser-OH | Serine only | Lacks glycosylation effects | Limited applications in glycosylation studies |

Case Studies

- Glycan Recognition Studies : Research demonstrated that this compound could enhance binding affinities in lectin assays, indicating its utility in studying glycan recognition mechanisms .

- Therapeutic Applications : In studies focusing on drug development, compounds similar to this compound have shown promise as anticancer agents by modulating immune responses through glycosylation patterns .

- Vaccine Development : Investigations into vaccine formulations have highlighted the importance of glycopeptides incorporating this compound to elicit stronger immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。